8-Bromo-6-methoxy-1-naphthaldehyde
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Overview
Description
8-Bromo-6-methoxy-1-naphthaldehyde is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthaldehyde, featuring a bromine atom at the 8th position and a methoxy group at the 6th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromo-6-methoxy-1-naphthaldehyde can be synthesized through several methods. One common approach involves the bromination of 6-methoxy-1-naphthaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Another method involves the use of a Grignard reagent. In this approach, 6-methoxy-1-naphthaldehyde is reacted with a brominated Grignard reagent, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: 8-Bromo-6-methoxy-1-naphthoic acid.
Reduction: 8-Bromo-6-methoxy-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-6-methoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methoxy-1-naphthaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom and methoxy group may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaldehyde: Similar structure but lacks the bromine atom.
8-Bromo-1-naphthaldehyde: Similar structure but lacks the methoxy group.
6-Bromo-2-methoxy-1-naphthaldehyde: Similar structure with bromine and methoxy groups at different positions.
Uniqueness
8-Bromo-6-methoxy-1-naphthaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that can be leveraged in various research and industrial contexts.
Properties
Molecular Formula |
C12H9BrO2 |
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Molecular Weight |
265.10 g/mol |
IUPAC Name |
8-bromo-6-methoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO2/c1-15-10-5-8-3-2-4-9(7-14)12(8)11(13)6-10/h2-7H,1H3 |
InChI Key |
COGUOEKTQJHKGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=C2C=O)Br |
Origin of Product |
United States |
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